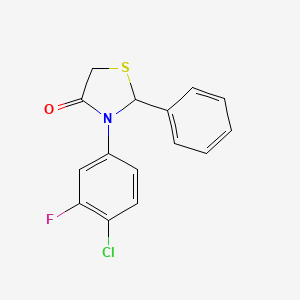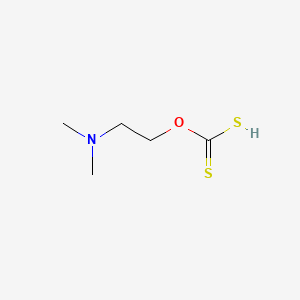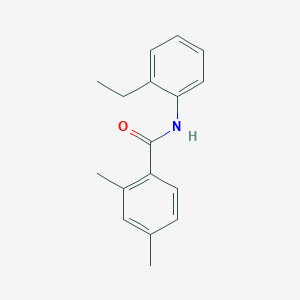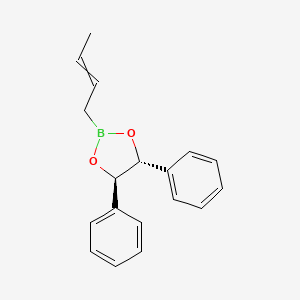
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenyl group and a 4-chloro-3-fluorophenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.
Méthodes De Préparation
The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of 4-chloro-3-fluoroaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide. .
Applications De Recherche Scientifique
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation .
Comparaison Avec Des Composés Similaires
3-(4-Chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
3-(4-Chlorophenyl)-2-phenyl-1,3-thiazolidin-4-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(4-Fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one: Lacks the chlorine atom, which may also influence its properties.
2-Phenyl-1,3-thiazolidin-4-one: Lacks both the chloro and fluoro substituents, making it less complex and potentially less active in certain applications
The presence of both chloro and fluoro substituents in this compound makes it unique and potentially more effective in its applications compared to its simpler analogs.
Propriétés
Numéro CAS |
676603-69-3 |
|---|---|
Formule moléculaire |
C15H11ClFNOS |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
3-(4-chloro-3-fluorophenyl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11ClFNOS/c16-12-7-6-11(8-13(12)17)18-14(19)9-20-15(18)10-4-2-1-3-5-10/h1-8,15H,9H2 |
Clé InChI |
FJYFCQBBETYURH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)




![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)

